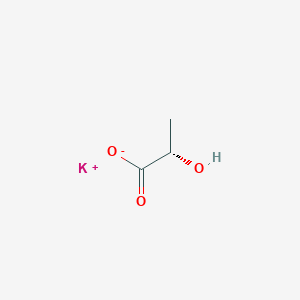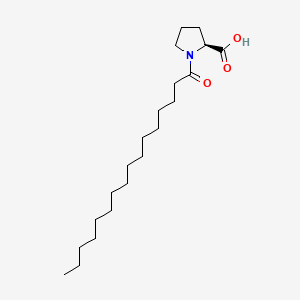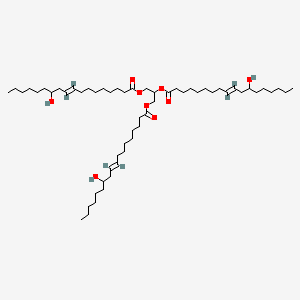
potassium;(2S)-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “potassium;(2S)-2-hydroxypropanoate” is known as carbonyldiimidazole. It is an organic compound with the molecular formula (C₃H₃N₂)₂CO. Carbonyldiimidazole is a white crystalline solid that is often used as a reagent in organic synthesis, particularly for the coupling of amino acids in peptide synthesis .
Métodos De Preparación
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a side product. The crystalline product is obtained in approximately 90% yield after the removal of the side product and solvent .
Análisis De Reacciones Químicas
Carbonyldiimidazole undergoes several types of chemical reactions:
Oxidation and Reduction: It can be involved in oxidation and reduction reactions, although these are less common.
Substitution: Carbonyldiimidazole is frequently used in substitution reactions to convert amines into amides, carbamates, and ureas.
Common Reagents and Conditions: The reactions typically involve the use of amines, alcohols, and carboxylic acids under mild conditions.
Aplicaciones Científicas De Investigación
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent for the synthesis of peptides and other organic compounds.
Biology: In biological research, carbonyldiimidazole is used to modify proteins and peptides, facilitating the study of their structure and function.
Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those involving peptide bonds.
Mecanismo De Acción
The mechanism of action of carbonyldiimidazole involves its ability to act as a coupling reagent. It facilitates the formation of peptide bonds by reacting with carboxylic acids to form an activated intermediate, which then reacts with amines to form amides. The molecular targets and pathways involved include the activation of carboxylic acids and the subsequent formation of peptide bonds .
Comparación Con Compuestos Similares
Carbonyldiimidazole is unique in its ability to act as a coupling reagent without the need for harsh conditions or toxic reagents. Similar compounds include:
Phosgene: Used for similar purposes but is highly toxic and requires stringent handling conditions.
Imidazole: A component of carbonyldiimidazole, used in various organic synthesis reactions.
N,N’-Dicyclohexylcarbodiimide: Another coupling reagent used in peptide synthesis but can cause side reactions and is less stable than carbonyldiimidazole.
Carbonyldiimidazole stands out due to its stability, ease of handling, and effectiveness in promoting peptide bond formation under mild conditions.
Propiedades
IUPAC Name |
potassium;(2S)-2-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZLMBHDXVLRIX-DKWTVANSSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5KO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(6S,9R,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B7824290.png)
![5-[(2Z)-2-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-hydroxybenzoic acid](/img/structure/B7824296.png)


![(1R,2S,3R,4S)-3-azaniumyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7824305.png)

![2-[[(2-Hydroxyethyl)methylamino]methyl]benzhydryl alcohol](/img/structure/B7824311.png)







